Methyl 4-hydroxy-3-nitrobenzoate

Organic Synthesis Process Chemistry Regioselectivity

Methyl 4-hydroxy-3-nitrobenzoate (CAS 99-42-3) is a nitroaromatic ester characterized by a hydroxyl group para to a methyl ester and a nitro group ortho to the hydroxyl. This ortho-nitro phenol structural motif distinguishes it from many non-nitrated or differently substituted benzoates and renders it a key intermediate in the synthesis of mesalazine and related salicylates.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 99-42-3
Cat. No. B1293899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-3-nitrobenzoate
CAS99-42-3
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10H,1H3
InChIKeyGNCWCTBHZCBXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxy-3-Nitrobenzoate (CAS 99-42-3): Verified Properties and Sourcing Considerations for Pharmaceutical Intermediate Use


Methyl 4-hydroxy-3-nitrobenzoate (CAS 99-42-3) is a nitroaromatic ester characterized by a hydroxyl group para to a methyl ester and a nitro group ortho to the hydroxyl [1]. This ortho-nitro phenol structural motif distinguishes it from many non-nitrated or differently substituted benzoates and renders it a key intermediate in the synthesis of mesalazine and related salicylates . The compound exhibits a melting point of 74–76°C and a calculated LogP of ~1.61, and is known to crystallize with two unique molecules in the asymmetric unit, stabilized by an extensive network of hydrogen bonding and π-stacking interactions [2][3].

Why Methyl 4-Hydroxy-3-Nitrobenzoate Cannot Be Interchanged with Analogous Nitro-Hydroxy Benzoates


Despite similar molecular formulas and functional groups, methyl 4-hydroxy-3-nitrobenzoate cannot be generically substituted for its regioisomers or other nitro-hydroxybenzoate analogs in key synthetic sequences and material applications. The specific ortho-relationship between the nitro and hydroxyl groups in this compound imparts unique regioselectivity in nitration reactions, dictating the formation of the desired para-nitrated isomer [1]. Furthermore, the interplay of these functional groups dictates distinct solid-state packing arrangements [2] and differential lipophilicity (LogD), which in turn affects its behavior in both synthetic transformations and, where relevant, its biological interactions [3].

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-3-Nitrobenzoate (CAS 99-42-3)


Regioselective Nitration: Dominant Para-Isomer Formation Over Ortho or Dinitro Byproducts

When nitrating methyl 4-hydroxybenzoate, competition between para- and ortho-nitration relative to the hydroxyl group typically favors the para-isomer, yielding methyl 4-hydroxy-3-nitrobenzoate as the dominant product. This regioselectivity is a critical differentiator from the synthesis of its regioisomer, methyl 3-hydroxy-4-nitrobenzoate, which would require a different starting material or synthetic strategy [1].

Organic Synthesis Process Chemistry Regioselectivity

Melting Point Differentiation for Purity and Crystallinity Assessment

The melting point of methyl 4-hydroxy-3-nitrobenzoate is consistently reported between 74-76°C. In contrast, the regioisomer methyl 3-hydroxy-4-nitrobenzoate exhibits a significantly higher melting point of 90-92°C [1]. This 15-16°C difference provides a straightforward, quantifiable quality control (QC) metric to distinguish between these isomers, ensuring the correct material is sourced and preventing costly synthetic errors.

Analytical Chemistry Quality Control Solid State Chemistry

Unique Crystal Packing Motif Governed by Extensive Hydrogen Bonding and π-Stacking

Single-crystal X-ray diffraction analysis reveals that methyl 4-hydroxy-3-nitrobenzoate crystallizes in the triclinic space group P-1 with two unique molecules (A and B) in the asymmetric unit, a feature not observed in all simpler benzoates [1][2]. The crystal structure is uniquely stabilized by a network of 12 distinct hydrogen bonding interactions and two π-stacking interactions, which link the molecules into infinite stacked sheets [1][2]. While this level of detail is not always reported for comparators, it represents a specific solid-state characteristic that can influence material properties like solubility and stability.

Crystallography Materials Science Supramolecular Chemistry

Distinct Lipophilicity Profile (LogP/LogD) Compared to Parent Acid and Other Analogs

The calculated partition coefficient (LogP) for methyl 4-hydroxy-3-nitrobenzoate is 1.61, and its distribution coefficient (LogD) at pH 7.4 is 0.11 [1]. The presence of the methyl ester in this compound, as opposed to the free carboxylic acid (4-hydroxy-3-nitrobenzoic acid), results in a markedly higher LogP and LogD, indicating greater lipophilicity and membrane permeability [1]. For a different analog, methyl 5-chloro-2-hydroxy-3-nitrobenzoate, the addition of a chlorine atom and altered substitution pattern will further change the calculated LogP, though specific comparative data is not provided in the source.

Medicinal Chemistry ADME Properties Computational Chemistry

High-Value Application Scenarios for Methyl 4-Hydroxy-3-Nitrobenzoate Based on Quantitative Evidence


Large-Scale Synthesis of Mesalazine (5-ASA) and Related Salicylates

This compound serves as a key intermediate in the synthesis of mesalazine (5-aminosalicylic acid), a first-line treatment for inflammatory bowel disease. Its value proposition in this context stems directly from the high regioselectivity of its nitration synthesis, which enables efficient, high-yield production of the desired para-nitrated intermediate [1]. The well-defined melting point (74-76°C) provides a reliable quality control checkpoint for incoming material, ensuring consistency in downstream API manufacturing [2].

Development of Functional Materials via Alkylation of the Phenolic Hydroxyl

The unique crystal packing and the presence of a reactive phenolic hydroxyl group make this compound a versatile building block for designing supramolecular materials or for creating novel liquid crystal precursors. The ability to alkylate the hydroxyl group with various n-alkyl bromides, as documented, allows for systematic tuning of material properties . The quantitative data on its solid-state interactions (12 H-bonds, 2 π-stacks) [3] provides a predictive foundation for understanding how these modifications might alter the final material's self-assembly and stability.

Medicinal Chemistry Optimization of Bioactive Nitroaromatic Leads

In drug discovery programs focused on nitroaromatic compounds with antimicrobial or anti-inflammatory potential, the compound's distinct lipophilicity profile (LogP 1.61, LogD 7.4 0.11) [4] makes it a suitable ester prodrug candidate or a core scaffold for further derivatization. This contrasts sharply with the more polar parent acid, offering medicinal chemists a quantifiable difference to optimize pharmacokinetic parameters such as membrane permeability.

Analytical Method Development and Quality Control Reference Standard

The significant 15-16°C melting point difference between methyl 4-hydroxy-3-nitrobenzoate (74-76°C) and its regioisomer methyl 3-hydroxy-4-nitrobenzoate (90-92°C) [2] establishes this compound as a critical reference standard for analytical laboratories. It is essential for developing and validating HPLC, GC, or DSC methods to ensure the purity of the desired isomer in complex reaction mixtures or final products.

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